![molecular formula C18H21N5O2 B2759337 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2034339-36-9](/img/structure/B2759337.png)
4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile
Overview
Description
This compound features a 1,2,3-triazole ring linked to a pyrrolidine moiety via a methoxymethyl substituent, a ketone-functionalized propyl chain, and a para-substituted benzonitrile group. While direct synthetic data for this compound are unavailable in the provided evidence, its structure implies reliance on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, a method validated for analogous triazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile can be approached through several pathways. One common method involves a multi-step process beginning with the formation of the 1H-1,2,3-triazole ring via a Huisgen cycloaddition reaction, typically between an azide and an alkyne. Following this, the methoxymethyl group can be introduced through a substitution reaction.
The subsequent steps involve the formation of the pyrrolidine ring, usually by a cyclization reaction involving an appropriate diene or through a reductive amination process. The final steps would include coupling the pyrrolidine derivative with a benzonitrile precursor under suitable conditions, often employing a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, optimizing each step for yield and efficiency. Continuous flow reactors and automated synthesizers can be employed to streamline the synthesis process, reducing reaction times and improving overall output. Each reaction condition would be rigorously controlled and monitored, ensuring reproducibility and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile undergoes several key types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides under controlled conditions.
Reduction: Formation of reduced derivatives using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions, particularly on the triazole or pyrrolidine rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles depending on the desired substitution. Solvents such as DCM, DMF, and acetonitrile are frequently used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products depend on the type of reaction and position of substitution or modification. For example:
Oxidation: Ketones or aldehydes derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Varied based on the nucleophile/electrophile involved, often leading to functionalized triazoles or pyrrolidines.
Scientific Research Applications
This compound is versatile in its applications:
Chemistry: Used as a building block for creating complex molecules and as a ligand in catalysis.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its structural rigidity and functional diversity.
Mechanism of Action
The mechanism of action for any bioactivity exhibited by this compound typically involves interactions at the molecular level with specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it would likely bind to the active site, preventing substrate access and subsequent enzymatic reactions. The triazole and pyrrolidine rings offer multiple sites for hydrogen bonding, π-π interactions, and hydrophobic contacts, facilitating strong and specific interactions with target proteins or receptors.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Triazole-Pyrrolidine vs. Pyrazole-Triazole Hybrids
- Target Compound : The triazole-pyrrolidine linkage introduces conformational rigidity, while the methoxymethyl group may enhance solubility. The ketone in the propyl chain could serve as a hydrogen-bond acceptor.
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile () : Features a pyrazole-triazole hybrid with an azide substituent. Unlike the target’s pyrrolidine, this compound uses a pyrazole ring, reducing steric bulk but limiting hydrogen-bonding sites. The azide group is reactive but less stable than the methoxymethyl substituent .
Triazole vs. Pyrido-Pyrimidinone Derivatives
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (): These compounds contain fused pyrido-pyrimidinone cores, which offer planar aromatic systems for π-π interactions. However, their synthesis (e.g., yields of 17–36%) is less efficient than triazole-focused click chemistry (88–96% yields) .
Substituent Effects
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
- The target’s benzonitrile would show a distinct CN stretch near 2228 cm⁻¹ (IR) and aromatic proton signals at δ 7.6–7.8 ppm (1H NMR), aligning with ’s observations .
Biological Activity
The compound 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile is a complex organic molecule that integrates multiple functional groups, including a triazole ring and a pyrrolidine moiety. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry.
Structural Overview
The compound's structure can be broken down as follows:
- Triazole Ring : Known for its role in various biological activities, including antifungal and antibacterial properties.
- Pyrrolidine Moiety : Often associated with neuroactive compounds and can influence the pharmacokinetics of the molecule.
- Benzonitrile Group : Contributes to lipophilicity, potentially enhancing membrane permeability.
Antimicrobial Properties
Research indicates that compounds containing triazole structures exhibit notable antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is particularly significant in enhancing these properties due to its ability to disrupt microbial cell functions.
Compound Name | Structure | Notable Activities |
---|---|---|
Triazole Derivative A | Contains a triazole ring | Antifungal |
Isoindole Derivative B | Contains an isoindole structure | Anticancer |
Benzamide C | Simple amide structure | Antibacterial |
The unique combination of triazole and pyrrolidine within this compound may lead to synergistic effects, potentially increasing its efficacy compared to simpler derivatives .
Cytotoxicity and Selectivity
Preliminary studies suggest that the compound exhibits low cytotoxicity while maintaining potent biological activity. This characteristic is crucial for the development of therapeutic agents, as it allows for effective treatment with minimal adverse effects on healthy cells. For example, related compounds have been shown to selectively inhibit cancer cell lines while sparing normal cells .
The mechanism of action for compounds similar to This compound often involves:
- Enzyme Inhibition : Many triazole-containing compounds act as inhibitors for enzymes critical to microbial survival or cancer cell proliferation.
- Receptor Modulation : The pyrrolidine component may interact with various receptors in biological systems, modulating their activity and leading to therapeutic effects.
Case Studies
Several case studies highlight the biological activity of structurally similar compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida albicans, showcasing their potential as antifungal agents .
- Anticancer Effects : Research on isoindole derivatives revealed their ability to induce apoptosis in breast cancer cells, suggesting that modifications such as those seen in our compound could enhance anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile?
- Methodology : Multi-step synthesis typically involves:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Solvent Selection : Use of polar aprotic solvents (e.g., THF/water mixtures) to balance reactivity and solubility .
- Catalysts : Copper sulfate (CuSO₄) and sodium ascorbate for regioselective triazole formation .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization to isolate the product .
- Key Data : Yields range from 88% to 96% depending on reaction time and stoichiometry .
Q. How do researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., benzonitrile protons at δ 7.6–7.8 ppm, triazole protons at δ 5.9–6.1 ppm) .
- HRMS : Exact mass analysis (e.g., calculated vs. observed m/z for C₁₉H₂₀N₆O₂) .
- IR Spectroscopy : Peaks for nitrile (∼2228 cm⁻¹) and carbonyl (∼1700 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies address low yields or side reactions during triazole-pyrrolidine coupling?
- Problem-Shooting :
- Temperature Control : Maintain 0–50°C to prevent azide decomposition .
- Stoichiometry Adjustments : Excess azide (7.5 equiv) ensures complete cycloaddition .
- Side Reaction Mitigation : Use of dry solvents and inert atmospheres to avoid hydrolysis of intermediates .
- Case Study : Suboptimal yields (e.g., 10% in hydantoin analogs) are resolved via microwave-assisted synthesis or alternative catalysts (e.g., Ru-based systems) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Target enzymes (e.g., xanthine oxidase) using triazole-pyrrolidine scaffolds as inhibitors .
- QSAR Analysis : Correlate substituent effects (e.g., methoxymethyl vs. phenyl groups) with activity .
Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Case Example : Overlapping signals in ¹H NMR (e.g., pyrrolidine protons) are clarified via:
- 2D NMR : HSQC and COSY to assign coupling patterns .
- Deuteration Experiments : Exchangeable protons (e.g., NH) identified via D₂O shaking .
- Instrumentation : High-field NMR (≥400 MHz) improves resolution for complex splitting .
Q. Methodological Challenges
Q. What are the limitations of CuAAC in synthesizing sterically hindered triazole derivatives?
- Issue : Bulky groups (e.g., methoxymethyl) reduce reaction efficiency due to steric hindrance .
- Solutions :
- Alternative Catalysts : Ruthenium catalysts for "reverse" triazole regioselectivity .
- Microwave Assistance : Accelerates reaction kinetics for hindered systems .
Q. How to design stability studies for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures .
- Outcome : Identifies degradation products (e.g., nitrile hydrolysis to amides) .
Q. Ethical and Reproducibility Considerations
- Data Transparency : Full disclosure of NMR raw data (FID files) and chromatograms ensures reproducibility .
- Source Exclusion : Avoid unreliable vendors (e.g., benchchem.com ) per user guidelines .
Properties
IUPAC Name |
4-[3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-3-oxopropyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-25-13-16-11-23(21-20-16)17-8-9-22(12-17)18(24)7-6-14-2-4-15(10-19)5-3-14/h2-5,11,17H,6-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCFECEVVBOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CCC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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